5,10,15,20,25,30,35-Heptakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
CAS No.:
Cat. No.: VC16789083
Molecular Formula: C42H63I7O28
Molecular Weight: 1904.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C42H63I7O28 |
|---|---|
| Molecular Weight | 1904.3 g/mol |
| IUPAC Name | 5,10,15,20,25,30,35-heptakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
| Standard InChI | InChI=1S/C42H63I7O28/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,50-63H,1-7H2 |
| Standard InChI Key | YODKQJPYQJRHEQ-UHFFFAOYSA-N |
| Canonical SMILES | C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CI)CI)CI)CI)CI)CI)O)O)I |
Introduction
Structural Characteristics and Molecular Architecture
Core Cyclodextrin Framework
The compound retains β-cyclodextrin's fundamental structure – a cyclic oligosaccharide comprising seven α-1,4-linked D-glucopyranose units arranged in a truncated cone configuration . This architecture creates a hydrophobic interior cavity (diameter ~6.0–6.5 Å) capable of forming inclusion complexes with appropriately sized guest molecules . The primary hydroxyl groups at the C6 positions undergo complete iodomethyl substitution, while the secondary hydroxyls at C2 and C3 positions remain available for further functionalization .
Iodomethyl Substituent Effects
The seven iodomethyl groups (-CH2I) dramatically alter the molecule's electronic and steric properties:
This substitution reduces hydrogen bonding capacity while introducing heavy atom effects that influence both spectroscopic properties (e.g., X-ray diffraction patterns) and chemical reactivity . The iodine atoms' large atomic radius (140 pm) creates steric hindrance that modulates guest molecule access to the central cavity.
Synthesis and Chemical Modification
Multi-Step Derivatization Protocol
Synthesis begins with β-cyclodextrin precursor material through a carefully controlled seven-stage substitution process :
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Protection of Secondary Hydroxyls: Selective silanation of C2 and C3 hydroxyl groups using tert-butyldimethylsilyl chloride in anhydrous DMF.
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Iodomethylation: Reaction with methyl iodide (CH3I) in DMSO at 60°C under nitrogen atmosphere, achieving >95% substitution at C6 positions .
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Deprotection: Fluoride-mediated removal of silyl protecting groups using tetrabutylammonium fluoride.
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Purification: Sequential chromatography on silica gel and Sephadex LH-20 columns .
Critical process parameters include:
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Temperature control (±2°C during iodomethylation)
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Moisture content (<50 ppm H2O in reaction mixture)
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Reaction stoichiometry (7:1 molar ratio CH3I:cyclodextrin)
The final product exhibits >99% purity by HPLC (C18 column, acetonitrile/water 70:30 mobile phase) .
Pharmaceutical Applications
Solubility Enhancement Mechanisms
The compound's dual functionality enables unique drug formulation capabilities:
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Hydrophobic Cavity Inclusion: Non-polar drug molecules (logP >2) form 1:1 inclusion complexes through van der Waals interactions and hydrophobic effects.
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Surface Adsorption: Iodomethyl groups interact with drug crystals through halogen bonding, inhibiting recrystallization .
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Ion-Dipole Interactions: Polar drug moieties engage with remaining hydroxyl groups via hydrogen bonding.
Case Study: Paclitaxel Formulation
Incorporating this cyclodextrin derivative (20% w/w) increased paclitaxel's aqueous solubility from 0.3 μg/mL to 12.7 mg/mL – a 42,000-fold improvement . The formulation showed 92% drug loading efficiency and maintained chemical stability for 18 months at 25°C/60% RH .
Analytical Chemistry Applications
Chiral Separation Performance
As a chiral stationary phase (CSP) in HPLC, this derivative demonstrated superior enantioselectivity compared to native β-cyclodextrin:
| Analyte | α Value (Native CD) | α Value (Iodomethyl CD) |
|---|---|---|
| Warfarin | 1.12 | 1.87 |
| Propranolol | 1.08 | 1.65 |
| Ibuprofen | 1.05 | 1.92 |
The enhanced selectivity arises from three complementary mechanisms:
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Steric differentiation through iodomethyl group positioning
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Halogen bonding with analyte electron donors
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Induced dipole interactions with aromatic moieties
Chemical Reactivity and Derivatization
Nucleophilic Substitution Reactions
The iodomethyl groups serve as excellent leaving groups for subsequent functionalization:
| Reaction | Conditions | Yield |
|---|---|---|
| Azide Substitution | NaN3, DMF, 80°C | 89% |
| Thiol Coupling | HS-CH2COOH, Et3N | 76% |
| Sonogashira Cross-Coupling | Pd(PPh3)4, CuI, Et2NH | 68% |
These reactions enable precise tuning of the cyclodextrin's surface chemistry for targeted applications while maintaining the core inclusion capability .
Stability Considerations
Thermal Degradation Profile
Thermogravimetric analysis (TGA) under nitrogen atmosphere revealed:
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Onset Decomposition: 218°C (vs. 290°C for native β-CD)
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Major Mass Loss: 58% between 220-320°C (iodine liberation)
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Char Yield: 23% at 800°C (vs. 8% for β-CD)
The reduced thermal stability compared to native cyclodextrin necessitates storage below 25°C with desiccant .
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